molecular formula C13H7Cl4NO B11991576 2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol

2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol

Cat. No.: B11991576
M. Wt: 335.0 g/mol
InChI Key: JGHAZKBTCVBOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple chlorine atoms and phenyl groups, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol typically involves the reaction of 2,4-dichlorophenol with 2,4-dichlorobenzaldehyde in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-phenyl-1,3,5-triazine
  • 2,4-Dichlorobenzonitrile
  • 2,4-Dichlorophenylacetonitrile

Uniqueness

2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol is unique due to its specific arrangement of chlorine atoms and phenyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C13H7Cl4NO

Molecular Weight

335.0 g/mol

IUPAC Name

2,4-dichloro-6-[(2,4-dichlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H7Cl4NO/c14-8-1-2-12(10(16)4-8)18-6-7-3-9(15)5-11(17)13(7)19/h1-6,19H

InChI Key

JGHAZKBTCVBOPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.